molecular formula C11H11NO B8506398 4-(1-Hydroxy-3-butenyl)benzonitrile

4-(1-Hydroxy-3-butenyl)benzonitrile

Cat. No.: B8506398
M. Wt: 173.21 g/mol
InChI Key: SJNFMGBQEOYAFH-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-3-butenyl)benzonitrile is a benzonitrile derivative featuring a hydroxylated alkenyl side chain at the para position of the aromatic ring. This structure combines the electron-withdrawing nitrile group with a polar hydroxy group and a conjugated butenyl chain, imparting unique physicochemical properties. Key attributes likely include enhanced polarity due to the hydroxyl group, reactivity via the alkene moiety, and tunable electronic properties for applications in materials science or pharmaceuticals .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-(1-hydroxybut-3-enyl)benzonitrile

InChI

InChI=1S/C11H11NO/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h2,4-7,11,13H,1,3H2

InChI Key

SJNFMGBQEOYAFH-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The hydroxyl group in 4-(1-Hydroxy-3-butenyl)benzonitrile is electron-withdrawing, contrasting with the electron-donating dimethylamino group in . This difference would influence charge-transfer behavior, as seen in planar intramolecular charge-transfer (PICT) states in similar systems .

Physicochemical Properties

Hypothetical Data Based on Analogs:

Property 4-(1-Hydroxy-3-butenyl)benzonitrile 4-(Dimethylamino)benzonitrile 4-(Pyridin-4-ylcarbonyl)benzonitrile
Polarity High (due to -OH) Moderate (polar amino group) Moderate (carbonyl group)
Melting Point ~60–80°C (estimated) Not reported 64–66°C
Solubility High in polar solvents Soluble in DMSO, CHCl3 Soluble in DMF, acetone
Reactivity Alkene addition, H-bonding Charge-transfer interactions Carbonyl-based reactions

Spectroscopic Signatures :

  • IR : Expected O-H stretch (~3200–3600 cm⁻¹) and nitrile C≡N (~2220 cm⁻¹), similar to .
  • NMR : Hydroxy proton resonance at δ 2.5–5.0 ppm (broad), with alkene protons at δ 5.0–6.5 ppm .

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